5-Chloro-2-Cyano-3-Nitropyridine
Overview
Description
5-Chloro-2-Cyano-3-Nitropyridine is a heterocyclic compound with the molecular formula C6H2ClN3O2. It is characterized by the presence of a chlorine atom, a cyano group, and a nitro group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known that nitropyridines can participate in various chemical reactions, suggesting they may interact with a wide range of molecular targets .
Mode of Action
Nitropyridines are known to undergo reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The nitro group in the 5-Chloro-2-Cyano-3-Nitropyridine could potentially be reduced to an amino group, which could then participate in further reactions .
Pharmacokinetics
Its physical properties, such as being a white to yellow powder or crystals , suggest that it could have reasonable solubility in biological fluids, which could influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and stability . .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-Cyano-3-Nitropyridine plays a crucial role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound’s interactions with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity by forming covalent bonds with active site residues. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-Cyano-3-Nitropyridine typically involves the nitration of 2-chloro-3-cyanopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
2-Chloro-3-cyanopyridine+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-Cyano-3-Nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: The major product is 5-chloro-2-cyano-3-aminopyridine.
Oxidation: The major product is 5-chloro-2-carboxy-3-nitropyridine.
Scientific Research Applications
5-Chloro-2-Cyano-3-Nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-Nitropyridine-3-Carbonitrile: Similar in structure but with different substitution patterns.
5-Bromo-2-Cyano-3-Nitropyridine: Contains a bromine atom instead of chlorine.
3-Nitropyridine: Lacks the cyano and chlorine groups, making it less reactive in certain reactions.
Uniqueness
5-Chloro-2-Cyano-3-Nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis. The presence of the chlorine, cyano, and nitro groups allows for a wide range of chemical transformations, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTRTPYMNGYVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301127 | |
Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181123-11-5 | |
Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-nitropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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